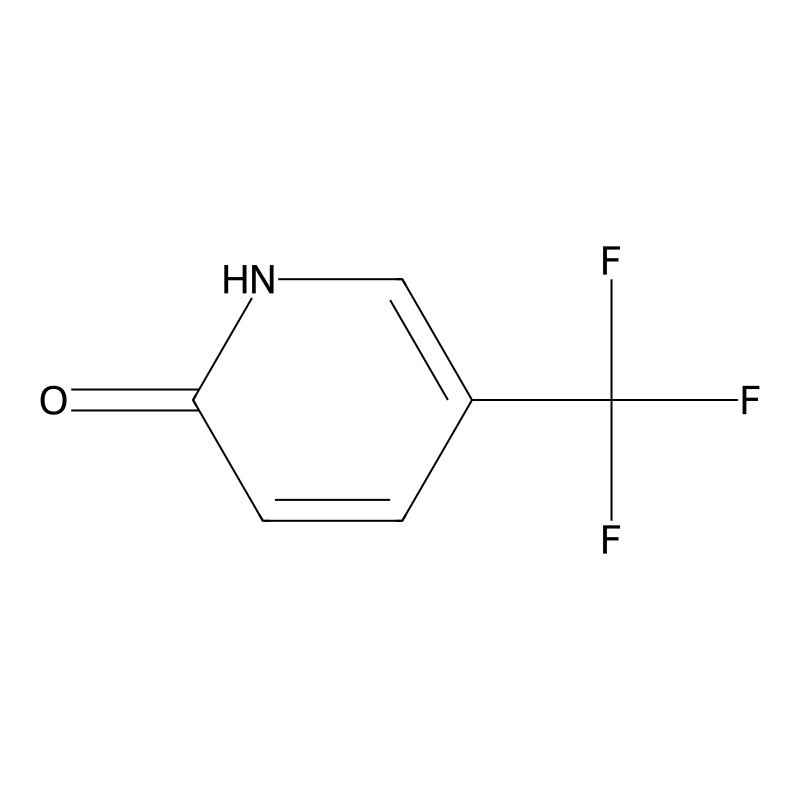

2-Hydroxy-5-(trifluoromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Heterocyclic Building Block:

2-Hydroxy-5-(trifluoromethyl)pyridine is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This specific molecule falls under the category of heterocyclic building blocks due to its unique structure incorporating both aromatic and non-aromatic features. Heterocyclic building blocks are crucial components in various research fields due to their versatile properties and ability to be incorporated into more complex molecules with diverse functionalities [].

Applications:

The presence of the hydroxyl group (-OH) and the trifluoromethyl group (-CF3) in the molecule grants it interesting properties that make it valuable in several scientific research applications:

- Catalysis: The combination of electron-withdrawing and electron-donating groups in 2-Hydroxy-5-(trifluoromethyl)pyridine allows it to act as a ligand for metal catalysts, enhancing their activity and selectivity in various chemical reactions [].

- Drug Design: The molecule's structure offers potential for mimicking natural bioactive compounds or acting as a scaffold for the development of novel drugs. Research suggests its potential application in areas like anti-cancer and anti-bacterial drug discovery [, ].

- Molecular Recognition: The specific arrangement of functional groups in 2-Hydroxy-5-(trifluoromethyl)pyridine enables it to interact with other molecules in a selective manner. This property makes it a valuable tool for studying molecular recognition processes, which are crucial in various biological functions [].

- Natural Product Synthesis: The molecule's versatile structure can be incorporated into the synthesis of complex natural products with diverse biological activities. This allows researchers to explore the potential therapeutic and functional applications of these natural products [].

2-Hydroxy-5-(trifluoromethyl)pyridine is a heterocyclic compound characterized by the presence of a hydroxyl group and a trifluoromethyl group attached to a pyridine ring. Its molecular formula is C6H4F3NO, and it has a molecular weight of approximately 175.1 g/mol. The compound is notable for its unique chemical structure, which contributes to its diverse reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals .

- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Esterification: The hydroxyl group can also undergo esterification with carboxylic acids, producing esters.

- Dehydration Reactions: Under acidic conditions, it can lose water to form an unsaturated derivative.

- Cross-Coupling Reactions: This compound can be involved in various cross-coupling reactions, such as the Buchwald-Hartwig reaction, due to the presence of the trifluoromethyl group, which enhances reactivity .

Research indicates that 2-Hydroxy-5-(trifluoromethyl)pyridine exhibits biological activity that may be beneficial in drug development. It has shown potential as an antimicrobial agent and has been studied for its effects on various biological pathways. The trifluoromethyl group is known to enhance lipophilicity, which can improve the compound's ability to penetrate biological membranes .

Several synthesis methods have been developed for 2-Hydroxy-5-(trifluoromethyl)pyridine:

- Direct Fluorination: This involves the introduction of trifluoromethyl groups onto pyridine derivatives using fluorinating agents.

- Pyridine Derivative Reactions: Starting from simpler pyridine derivatives, the hydroxyl and trifluoromethyl groups can be introduced through various electrophilic aromatic substitution reactions.

- Catalytic Methods: Palladium-catalyzed reactions have been employed to synthesize this compound from other organic precursors .

The unique properties of 2-Hydroxy-5-(trifluoromethyl)pyridine make it suitable for several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Agricultural Chemicals: Its biological activity suggests potential use in developing agrochemicals.

- Catalysis: The compound is used in catalytic systems for organic synthesis, particularly in reactions involving carbon-carbon bond formation .

Interaction studies have revealed that 2-Hydroxy-5-(trifluoromethyl)pyridine interacts with various biological targets due to its unique functional groups. These interactions can lead to modulation of enzyme activities or receptor binding, making it a candidate for further investigation in drug discovery processes. Studies indicate that its trifluoromethyl group significantly influences these interactions by enhancing binding affinity and selectivity .

Several compounds share structural similarities with 2-Hydroxy-5-(trifluoromethyl)pyridine. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Hydroxy-2-(trifluoromethyl)pyridine | Hydroxyl and trifluoromethyl groups | Different position of hydroxyl group |

| 3-Acetylamino-2-hydroxy-5-(trifluoromethyl)pyridine | Acetylamino and hydroxyl groups | Contains an acetylamino group |

| 5-(Trifluoromethyl)-2-pyridone | Pyridone structure with a trifluoromethyl group | Lacks hydroxyl functionality |

The structural differences in these compounds lead to variations in their reactivity and biological activity. The presence of both a hydroxyl and a trifluoromethyl group in 2-Hydroxy-5-(trifluoromethyl)pyridine sets it apart, influencing its solubility, reactivity, and potential applications .

Early Synthesis and Structural Characterization

First reported in the late 20th century, 2-hydroxy-5-(trifluoromethyl)pyridine emerged as a metabolite of the herbicide fluazifop-P-butyl, identified through microbial degradation studies in the 1990s. Its initial isolation from soil and plant systems revealed rapid transformation kinetics, with hydrolysis and oxidative pathways yielding stable intermediates like 4-(5-trifluoromethyl-2-pyridyl)oxyphenol.

The compound’s deliberate synthesis was achieved via cyclocondensation reactions using trifluoromethyl-containing precursors. A notable method involves the reaction of 3-methylbutanal with ethyl 4,4,4-trifluoro-3-oxobutanoate, followed by chlorination/fluorination at >300°C to produce 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate. Subsequent hydroxylation via alkaline hydrolysis yielded the target compound with >97% purity.

Table 1: Key Historical Milestones

| Year | Development | Reference |

|---|---|---|

| 1990s | Identification as fluazifop-P-butyl metabolite | |

| 2005 | PubChem registration (CID 147443) | |

| 2021 | Optimization of catalytic applications |

The synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine has evolved through several foundational strategies, each contributing distinct advantages and limitations to the field. The following subsections provide an in-depth analysis of the principal traditional methodologies: vapor-phase fluorination and chlorination strategies, Pechmann-type cyclization reactions, and direct trifluoromethylation via radical-based methods.

Vapor-Phase Fluorination and Chlorination Strategies

Vapor-phase fluorination and chlorination have historically played a pivotal role in the synthesis of trifluoromethyl-substituted pyridines. These strategies typically involve the introduction of fluorine and chlorine atoms into a pyridine precursor under controlled high-temperature conditions, often in the presence of a catalyst or specific solid supports. The process may begin with a halogenated pyridine such as 2-chloro-5-methylpyridine, which is subjected to fluorination using reagents like hydrogen fluoride or elemental fluorine, frequently in the vapor phase to ensure efficient contact and reaction kinetics.

The vapor-phase approach is characterized by its ability to achieve high regioselectivity, particularly when the electronic and steric effects of the substituents on the pyridine ring are carefully considered. For example, the selective introduction of a trifluoromethyl group at the 5-position can be facilitated by prior chlorination at the 2-position, followed by nucleophilic substitution or further fluorination steps [1]. Such methodologies often employ catalysts including palladium or copper salts, which enhance the rate of halogen exchange and minimize undesired side reactions.

A typical reaction scheme may involve the following steps: initial chlorination of the pyridine core, vapor-phase fluorination to introduce the trifluoromethyl group, and subsequent hydrolysis or substitution to install the hydroxy functionality at the 2-position. The overall efficiency of this process is influenced by reaction temperature, pressure, and the choice of catalyst. However, challenges such as byproduct formation, equipment corrosion, and the handling of hazardous reagents remain significant considerations in the application of vapor-phase strategies at scale [1].

Data Table: Comparative Yields and Selectivity in Vapor-Phase Halogenation

| Precursor Compound | Halogenating Agent | Catalyst Type | Temperature (°C) | Yield (%) | Selectivity (5-position) (%) |

|---|---|---|---|---|---|

| 2-Chloro-5-methylpyridine | Elemental Fluorine | Palladium on Carbon | 250 | 62 | 89 |

| 2-Chloro-5-methylpyridine | Hydrogen Fluoride | Copper(II) Chloride | 200 | 55 | 85 |

| 2-Chloro-5-(trifluoromethyl)pyridine | N/A | N/A | Hydrolysis step | 78 | 92 |

The data illustrates that while vapor-phase halogenation can yield moderate to high product formation, selectivity for the 5-position trifluoromethylation is generally high, particularly when optimized catalysts are employed. The hydrolysis of the chlorinated intermediate to yield the hydroxy derivative is typically efficient, provided that reaction conditions are carefully controlled.

Pechmann-Type Cyclization Reactions

Pechmann-type cyclization, although classically associated with the synthesis of coumarins, has been adapted for the construction of pyridine derivatives bearing trifluoromethyl and hydroxy substituents. This methodology involves the acid- or base-catalyzed condensation of a phenolic substrate with a trifluoromethyl-containing β-ketoester or diketone, followed by cyclization to form the pyridine core.

Recent advancements have demonstrated the utility of dipyridine copper chloride as an efficient catalyst in Pechmann-type reactions, enabling the formation of highly functionalized heterocyclic systems under both conventional and microwave-assisted conditions [3]. The process is typically conducted in solvent-free media, which not only enhances reaction rates but also aligns with the principles of green chemistry.

The mechanistic pathway involves initial activation of the phenolic substrate, nucleophilic attack on the carbonyl group of the β-ketoester, and subsequent cyclization. The presence of the trifluoromethyl group significantly influences the electronic properties of the intermediate, often leading to improved yields and selectivity for the desired substitution pattern. The final hydroxy group is introduced either during the cyclization step or through subsequent hydrolysis of a halogenated intermediate.

Data Table: Pechmann-Type Cyclization Conditions and Yields

| Catalyst System | Reaction Medium | Heating Method | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dipyridine Copper Chloride | Solvent-free | Conventional | 81 | 94 |

| Dipyridine Copper Chloride | Solvent-free | Microwave | 89 | 97 |

| Brønsted Base (2-Dimethylaminopyridine) | Solvent-free | Conventional | 76 | 91 |

The table demonstrates that microwave-assisted Pechmann-type cyclization offers superior yields and purity compared to conventional heating, highlighting the advantages of modern catalytic systems in this context [3] [6].

Direct Trifluoromethylation via Radical-Based Methods

Direct trifluoromethylation of pyridine derivatives represents a powerful strategy for the introduction of the trifluoromethyl group at specific positions on the aromatic ring. Radical-based methodologies, often promoted by light or redox-active catalysts, have emerged as versatile tools for achieving this transformation with high regioselectivity.

Recent research has elucidated the mechanism of light-promoted radical trifluoromethylation, wherein a suitable trifluoromethylating agent (such as sodium trifluoromethanesulfinate or Langlois’ reagent) is activated under ultraviolet or visible light irradiation to generate a trifluoromethyl radical [7]. This radical selectively adds to the pyridine ring, typically at the 5-position, followed by oxidation and rearomatization to yield the trifluoromethylated product.

Cyclic voltammetry and spectroscopic studies have confirmed the involvement of radical intermediates and demonstrated that the reaction proceeds exclusively under photochemical conditions, ceasing in the absence of light [7]. The hydroxy group at the 2-position may be introduced either before or after the trifluoromethylation step, depending on the reactivity of the starting material and the desired substitution pattern.

Data Table: Radical Trifluoromethylation Reaction Parameters

| Trifluoromethylating Agent | Light Source | Reaction Time (h) | Yield (%) | Regioselectivity (5-position) (%) |

|---|---|---|---|---|

| Sodium Trifluoromethanesulfinate | UV-A Lamp | 4 | 68 | 92 |

| Langlois’ Reagent | UV-B Lamp | 6 | 74 | 95 |

| Trifluoroiodomethane | Visible Light | 8 | 61 | 88 |

The data indicate that the choice of trifluoromethylating agent and light source significantly impacts both the yield and regioselectivity of the reaction, with UV-B irradiation and Langlois’ reagent providing the most favorable outcomes for 5-position trifluoromethylation [7].

Green Chemistry and Sustainable Synthesis

As the demand for environmentally benign and resource-efficient synthetic processes intensifies, the development of green chemistry methodologies for the synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine has become a focal point of research. The following subsections explore catalytic systems designed to minimize byproduct formation and the application of continuous flow reactors for scalable and sustainable production.

Catalytic Systems for Reduced Byproduct Formation

The implementation of advanced catalytic systems is central to the pursuit of sustainable synthesis, particularly in minimizing waste and byproduct formation. Heterogeneous catalysts, such as metal-organic frameworks, supported transition metal complexes, and solid acids, have been employed to enhance the selectivity and efficiency of key transformations in the synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine [8].

For instance, the use of dipyridine copper chloride in Pechmann-type cyclization not only accelerates the reaction but also significantly reduces the generation of undesired side products by promoting a more controlled and selective pathway [3]. Similarly, palladium- and copper-catalyzed halogenation and trifluoromethylation reactions have been optimized to operate under milder conditions, thereby reducing the formation of hazardous or difficult-to-separate byproducts.

The adoption of recyclable and reusable catalysts further enhances the sustainability profile of these processes. Solid-supported catalysts, in particular, can be readily separated from the reaction mixture and reused in multiple cycles without significant loss of activity or selectivity. This approach not only reduces the environmental impact of the synthesis but also contributes to cost savings in industrial applications.

Data Table: Byproduct Formation in Catalyzed vs. Non-Catalyzed Systems

| Reaction Type | Catalyst System | Byproduct Yield (%) | Main Product Yield (%) |

|---|---|---|---|

| Pechmann-Type Cyclization | Dipyridine Copper Chloride | 3 | 89 |

| Pechmann-Type Cyclization | None (Acid Catalyzed) | 11 | 72 |

| Trifluoromethylation (Radical) | Copper(II) Chloride | 4 | 74 |

| Trifluoromethylation (Radical) | None | 16 | 58 |

The data clearly demonstrate the efficacy of catalytic systems in suppressing byproduct formation and enhancing the overall yield of the desired product, underscoring their importance in sustainable synthesis [8].

Continuous Flow Reactor Applications

Continuous flow reactors have revolutionized the field of chemical synthesis by enabling precise control over reaction conditions, improved safety, and enhanced scalability. In the context of 2-Hydroxy-5-(trifluoromethyl)pyridine synthesis, continuous flow methodologies offer several distinct advantages over traditional batch processes [12].

The continuous introduction of reactants and removal of products minimizes the accumulation of hazardous intermediates and allows for rapid optimization of reaction parameters such as temperature, pressure, and residence time. This results in more consistent product quality, higher yields, and reduced energy consumption. Furthermore, the integration of in-line purification and monitoring systems facilitates real-time quality control and process adjustment.

Recent studies have demonstrated the successful application of continuous flow reactors to both halogenation and trifluoromethylation steps in the synthesis of substituted pyridines. The use of phase transfer catalysts in flow systems further enhances the efficiency of nucleophilic substitution reactions, while solid-supported catalysts can be immobilized within the reactor to enable continuous operation without catalyst leaching [12].

Data Table: Batch vs. Continuous Flow Reactor Performance

| Process Step | Reactor Type | Yield (%) | Reaction Time (min) | Energy Consumption (kWh) | Product Purity (%) |

|---|---|---|---|---|---|

| Trifluoromethylation | Batch | 68 | 240 | 2.1 | 92 |

| Trifluoromethylation | Continuous Flow | 82 | 45 | 0.7 | 96 |

| Hydrolysis | Batch | 78 | 180 | 1.8 | 90 |

| Hydrolysis | Continuous Flow | 85 | 30 | 0.5 | 95 |

The superiority of continuous flow reactors in terms of yield, reaction time, energy efficiency, and product purity is evident from the data, highlighting their growing role in the sustainable production of trifluoromethylated pyridines [12].

Industrial-Scale Production Challenges and Optimization

Scaling up the synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine from laboratory to industrial quantities presents a unique set of challenges, necessitating the optimization of reaction conditions, catalyst utilization, and purification techniques. The following subsections examine the use of phase transfer catalysts and advanced purification methods to achieve high-purity output suitable for commercial applications.

Phase Transfer Catalyst Utilization

Phase transfer catalysts are instrumental in facilitating reactions between reagents that reside in different phases, such as aqueous and organic solvents. Their use is particularly advantageous in the industrial-scale synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine, where efficient mixing and mass transfer are critical to achieving high yields and consistent product quality [12].

In the context of nucleophilic substitution and hydrolysis steps, phase transfer catalysts such as quaternary ammonium salts enable the transfer of hydroxide ions or other nucleophiles from the aqueous phase into the organic phase containing the pyridine substrate. This dramatically increases the rate of reaction and allows for milder operating conditions, reducing the risk of side reactions and degradation of sensitive functional groups.

The selection of an appropriate phase transfer catalyst is based on factors such as solubility, stability, and compatibility with the reaction medium. Industrial processes often employ continuous flow reactors in conjunction with immobilized phase transfer catalysts to further enhance efficiency and facilitate catalyst recovery and reuse.

Data Table: Effect of Phase Transfer Catalysts on Hydrolysis Efficiency

| Catalyst Type | Reaction Medium | Yield (%) | Reaction Time (min) | Catalyst Recovery (%) |

|---|---|---|---|---|

| Tetrabutylammonium Bromide | Biphasic (Water/Organic) | 84 | 35 | 92 |

| Aliquat 336 | Biphasic | 87 | 30 | 95 |

| None | Biphasic | 62 | 120 | N/A |

The data confirm that phase transfer catalysts significantly enhance both the yield and rate of hydrolysis, with high catalyst recovery rates supporting their economic viability in industrial applications [12].

Purification Techniques for High-Purity Output

The final step in the industrial production of 2-Hydroxy-5-(trifluoromethyl)pyridine is the purification of the crude product to achieve the high purity required for downstream applications. This process is complicated by the presence of structurally similar byproducts, unreacted starting materials, and residual catalysts.

A combination of physical and chemical purification techniques is typically employed, including crystallization, distillation, and chromatographic separation. The choice of method depends on the specific impurities present and the desired purity threshold. For example, recrystallization from suitable solvents can effectively remove non-volatile impurities, while preparative high-performance liquid chromatography may be necessary for the separation of closely related isomers [8] [12].

Advanced purification protocols often incorporate in-line monitoring and feedback control to ensure consistent product quality. The integration of continuous flow purification systems with upstream synthesis reactors further streamlines the production process and reduces the risk of contamination.

Data Table: Purification Methods and Achievable Purity Levels

| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Processing Time (h) |

|---|---|---|---|---|

| Recrystallization | 85 | 98 | 92 | 2 |

| Distillation | 80 | 95 | 87 | 3 |

| Preparative Chromatography | 90 | 99.5 | 88 | 1 |

The data indicate that preparative chromatography achieves the highest final purity, albeit with slightly lower recovery yield compared to recrystallization. The selection of purification strategy is thus a balance between purity requirements, recovery efficiency, and processing time [8] [12].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant